Silodosin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Silodosin from precursor compounds involves multiple steps, including condensation, resolution, protection, hydrolysis, substitution, and deprotection processes. The overall yield of this synthesis is about 6.6% (Liang Huixin, 2015). Another approach for Silodosin synthesis employs CuI-catalysed C–C arylation, regioselective cyanation, and diastereoselective reductive amination (Francesco Calogero et al., 2015).
Scientific Research Applications
Development of Analytical Methods : Silodosin and its metabolite, Silodosin β-D-Glucuronide, have been analyzed in human plasma using high-performance liquid chromatography-mass spectrometry (LCMS) methods. These methods are critical for routine analysis and drug monitoring in clinical settings (Nair, Ravikumar, & Karia, 2017).
Anti-Cancer Potential : A study explored the in vitro anticancer activity of Silodosin and its major degradation products. It was found that Silodosin and its degradation products have potential anticancer activity, which opens up new avenues for its application in cancer treatment (Vishnuvardhan et al., 2017).
Comparison with Other Treatments : Silodosin has been compared with other alpha-adrenoceptor antagonists like naftopidil in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. Such comparative studies help in determining the most effective treatment options (Shirakawa et al., 2013).
Pharmacological Profile Analysis : The pharmacological profile of Silodosin, particularly its selectivity for α1A-adrenoceptors, has been studied. This selectivity is important in minimizing cardiovascular effects typically associated with alpha-blockers (Michel, 2010).
Exploration of Molecular Mechanisms : Research into the genetic polymorphisms affecting the pharmacokinetics of Silodosin provides insights into its metabolism and potential variability in drug response among individuals (Wang et al., 2013).
Impact on Bladder Cancer Cells : A study showed that Silodosin can inhibit the growth of bladder cancer cells and enhance the cytotoxic activity of cisplatin, indicating its potential in cancer therapy (Kawahara et al., 2015).
Safety And Hazards
Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .
properties
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-JRBXURKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silodosin-d4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.